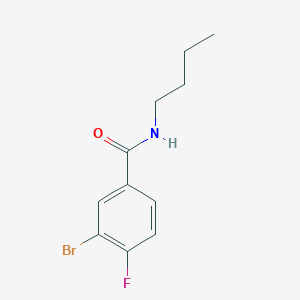

3-Bromo-N-butyl-4-fluorobenzamide

Description

3-Bromo-N-butyl-4-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at the 3-position, fluorine at the 4-position, and a butyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₃BrFNO, with a molecular weight of 274.14 g/mol.

Propriétés

IUPAC Name |

3-bromo-N-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)8-4-5-10(13)9(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOVUPQZPZUAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674541 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-05-6 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Bromo-N-butyl-4-fluorobenzamide typically begins with 3-bromo-4-fluorobenzoic acid and N-butylamine.

Reaction Steps:

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Bromo-N-butyl-4-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly involving the amide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Substitution Reactions: The major products are typically substituted benzamides where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols depending on the reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of benzamide, including 3-Bromo-N-butyl-4-fluorobenzamide, exhibit significant anticancer properties. In a study focused on the synthesis and evaluation of benzamide derivatives, compounds similar to this compound demonstrated promising activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure can enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

Inhibition of Enzymatic Activity:

The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to interact with enzymes like histone deacetylases (HDACs), which play a crucial role in tumor growth and survival. Inhibitors targeting HDACs have been recognized for their therapeutic potential in cancer treatment .

Biological Studies

Reactive Oxygen Species (ROS) Inhibition:

A recent study highlighted the role of this compound as a reactive oxygen species inhibitor. Compounds in this class were evaluated for their ability to protect human cells from oxidative stress induced by UV radiation. The findings indicated that these compounds could reduce DNA damage and enhance cell viability under oxidative stress conditions, suggesting applications in dermatology for protecting skin cells from UV-induced damage .

Neuroprotective Effects:

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Research on benzamide derivatives has shown potential benefits in models of neurodegenerative diseases, where they may help mitigate neuronal damage caused by oxidative stress and inflammation .

Material Science

Polymer Chemistry:

The unique properties of this compound make it a candidate for use in polymer synthesis. It can serve as a functional monomer in the production of specialty polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. Its bromine and fluorine substituents can impart desirable characteristics such as increased thermal stability and chemical resistance .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Effective against various cancer cell lines |

| Enzyme Inhibition | Targets HDACs; potential cancer therapy | |

| Biological Studies | ROS Inhibition | Protects cells from UV-induced oxidative damage |

| Neuroprotective Effects | Potential benefits in neurodegenerative models | |

| Material Science | Polymer Chemistry | Functional monomer for specialty polymers |

Case Studies and Research Findings

-

Anticancer Studies:

A comprehensive evaluation of benzamide derivatives showed that modifications such as bromination and fluorination significantly enhance anticancer activity. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action, establishing a strong link between chemical structure and biological efficacy . -

Oxidative Stress Research:

Investigations into the protective effects of benzamide derivatives against oxidative stress revealed that compounds like this compound could significantly reduce markers of DNA damage in human skin cells exposed to UV light. This suggests potential applications in developing protective skincare products . -

Polymer Development:

Research into the synthesis of functional polymers incorporating this compound has demonstrated enhanced mechanical properties and stability under harsh conditions, making it suitable for industrial applications .

Mécanisme D'action

Molecular Targets and Pathways:

- The exact mechanism of action of 3-Bromo-N-butyl-4-fluorobenzamide is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Effects: The 3-bromo-4-fluoro configuration in the target compound and its 4-fluorophenyl analog contrasts with the 4-bromo substitution in the ChemBK compound . Fluorine at the 4-position may enhance metabolic stability via steric and electronic shielding of the amide bond.

N-Substituent Impact: The butyl group in the target compound introduces flexibility and lipophilicity, which may improve membrane permeability compared to rigid aromatic N-substituents (e.g., 4-fluorophenyl in ).

Molecular Weight Trends :

- The target compound has the lowest molecular weight (274.14 g/mol) due to its simple alkyl chain, whereas aromatic or branched N-substituents increase molecular weight (e.g., 322.17 g/mol for ).

Physicochemical and Functional Implications

- Lipophilicity : The butyl chain in the target compound likely elevates logP values compared to aryl-substituted analogs, favoring passive diffusion across biological membranes .

- Solubility : Aromatic N-substituents (e.g., in ) may reduce aqueous solubility due to π-π stacking interactions, whereas alkyl chains could enhance solubility in organic phases.

- Synthetic Accessibility : The butyl group is synthetically straightforward to introduce via alkylation, whereas aryl or branched substituents (e.g., ) require multi-step functionalization.

Activité Biologique

3-Bromo-N-butyl-4-fluorobenzamide is an organic compound with the molecular formula and a molecular weight of approximately . It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and toxicology.

The synthesis of this compound typically involves the reaction between 3-bromo-4-fluorobenzoic acid and N-butylamine under controlled conditions, often in an inert atmosphere to minimize side reactions. The compound can undergo various chemical reactions, including nucleophilic substitution and oxidation-reduction processes, which are essential for its application in drug development.

Pharmacological Potential

Research indicates that this compound may serve as a valuable intermediate in synthesizing more complex organic molecules with potential therapeutic applications. Its structural features suggest interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. Notably, it has been investigated for its anticancer properties.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | EGFR inhibition |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | 0.31 | EGFR inhibition |

| Hydroxyurea | 9.76 | Anticancer agent (non-specific) |

This table highlights that the novel derivatives exhibit significantly lower IC50 values compared to hydroxyurea, suggesting enhanced potency against cancer cells .

Toxicity Studies

In addition to anticancer efficacy, toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary assessments indicate that certain derivatives do not exhibit toxicity towards normal cell lines at effective concentrations used against cancer cells, which is a vital consideration for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-N-butyl-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology :

- Electrophilic substitution : Start with fluorobenzoic acid derivatives for bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-substitution .

- Amide formation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), then react with n-butylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluoro groups; butyl chain signals at δ 0.9–1.6 ppm) .

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (e.g., dihedral angles between benzamide and butyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 314.03) .

Q. What are the primary biological targets or assays for studying this compound?

- Applications :

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) to identify IC₅₀ values .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-brominated analogs to assess halogen effects on bioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, alkyl chain length) impact the bioactivity of this compound?

- SAR strategies :

- Halogen substitution : Replace bromine with chlorine or iodine to study electronic effects on receptor binding (e.g., increased van der Waals interactions with iodine) .

- Butyl chain optimization : Synthesize analogs with shorter (propyl) or branched (isobutyl) chains to evaluate hydrophobicity-activity relationships .

- Fluorine positioning : Compare 4-fluoro vs. 2-fluoro isomers using molecular docking to map steric clashes or hydrogen bonding in active sites .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting :

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature, solvent) .

- Impurity analysis : Characterize batches via LC-MS to rule out side products (e.g., dehalogenated byproducts) affecting activity .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What advanced computational methods are used to predict the reactivity or pharmacokinetics of this compound?

- In silico approaches :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for further derivatization .

- ADME prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., kinases) over 100 ns trajectories to assess stability of ligand-receptor complexes .

Methodological Considerations

Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?

- Challenges :

- Byproduct formation : Remove unreacted starting materials (e.g., bromobenzoic acid) via acid-base extraction (NaOH wash) .

- Solubility issues : Use mixed solvents (e.g., DCM/hexane) for recrystallization to improve yield .

- Validation : Confirm purity ≥95% via GC-MS or NMR integration .

Q. How can researchers leverage spectroscopic data to troubleshoot synthetic intermediates?

- Case study :

- Unexpected peaks in ¹H NMR : Detect residual solvents (e.g., DMSO at δ 2.5 ppm) or oxidation products (e.g., carboxylic acid at δ 12–13 ppm) .

- FT-IR anomalies : Identify unreacted acyl chloride (C=O stretch at 1800 cm⁻¹) or moisture contamination (broad O-H stretch at 3400 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.